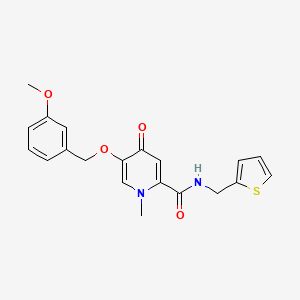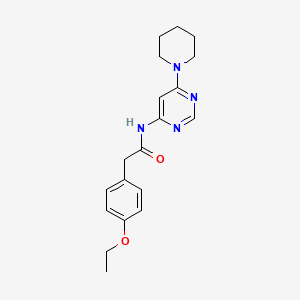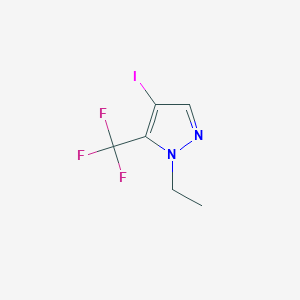
1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The ethyl, iodo, and trifluoromethyl groups in “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” are substituents on this pyrazole ring .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would be based on the pyrazole ring, with the ethyl, iodo, and trifluoromethyl groups attached at the 1, 4, and 5 positions, respectively. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would be influenced by the properties of the pyrazole ring and the attached groups. For example, the iodine atom might make the compound susceptible to substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would depend on factors like its molecular structure and the nature of its substituent groups. For example, the presence of the iodine and trifluoromethyl groups might influence its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthetic Utility and Chemical Reactivity
The compound serves as a versatile building block in the synthesis of heterocyclic compounds. It has been identified as a critical precursor for the development of diverse heterocyclic structures like pyrazolo-imidazoles, -thiazoles, and others, demonstrating its role in facilitating innovative transformations in organic synthesis. Its reactivity and utility in constructing complex molecular architectures underscore its importance in the field of synthetic chemistry (Gomaa & Ali, 2020).
Anticancer Activity
Pyrazoline derivatives, including those related to 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole, have been extensively explored for their anticancer activities. The compound's framework is conducive to modifications that lead to significant biological effects, including potential anticancer properties. The exploration of pyrazoline derivatives for anticancer activity highlights the ongoing interest in utilizing this compound's core structure for therapeutic applications (Ray et al., 2022).
Anti-inflammatory and Antibacterial Properties
Trifluoromethylpyrazoles, a category that encompasses 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole, are recognized for their potential as anti-inflammatory and antibacterial agents. These compounds' structure-activity relationship is a subject of considerable interest, with research aimed at optimizing their efficacy and minimizing adverse effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing these activities, offering insights into designing compounds with improved biological profiles (Kaur, Kumar, & Gupta, 2015).
Role in Drug Discovery and Development
The compound's inherent structural features make it an attractive candidate for drug discovery efforts. Its incorporation into pharmacologically active molecules has been the subject of numerous studies, aiming to exploit its potential for developing new therapeutic agents with diverse activities. This ongoing research underscores the compound's centrality in medicinal chemistry, driving innovations in drug development strategies (Shaaban, Mayhoub, & Farag, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-4-iodo-5-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIAODBHKCUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)
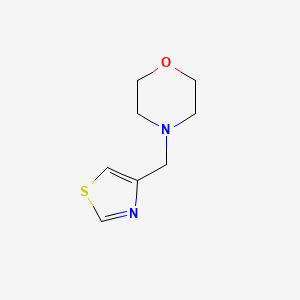
![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568252.png)
![[4-(methylamino)tetrahydro-2H-thiopyran-4-yl]methanol](/img/structure/B2568253.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2568256.png)
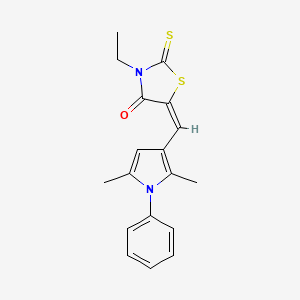
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)
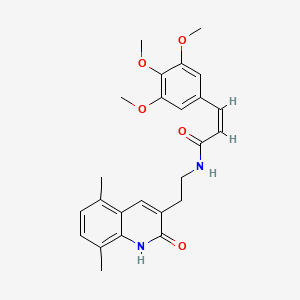
![8-bromo-2-methyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2568267.png)
